molecular formula C15H14N4O B6074494 N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B6074494
M. Wt: 266.30 g/mol
InChI Key: CNLUBGDQZKJAHP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family . Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic systems of a pyrazole . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The synthetic methodology is simpler and greener compared to other methods . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .


Molecular Structure Analysis

The molecular formula of this compound is C16H15N3O . The average mass is 265.310 Da and the monoisotopic mass is 265.121521 Da . The structure of the compound is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which can be adjusted by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs favor large absorption/emission intensities as a result of the ICT to/from this ring .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, this compound has been reported to have a relatively low toxicity profile, making it a promising candidate for further development. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging and requires specialized equipment and expertise. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several potential future directions for research on N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Moreover, the optimization of the synthesis method for this compound could lead to improved yields and purity, making it more accessible for research and development. Finally, the development of new derivatives of this compound with improved pharmacological properties could lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with guanidine carbonate. The product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to improve the yield and purity of this compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In particular, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have potential as a therapeutic agent for viral infections, such as influenza and hepatitis C.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-4-5-11(2)13(8-10)18-15(20)12-9-17-19-7-3-6-16-14(12)19/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLUBGDQZKJAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C3N=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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